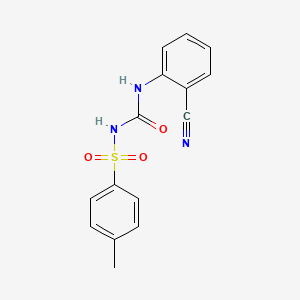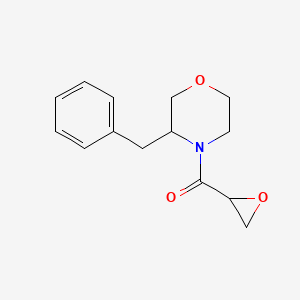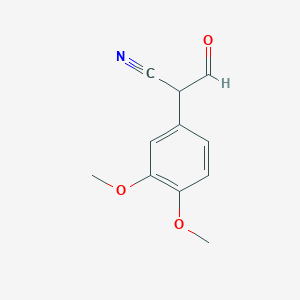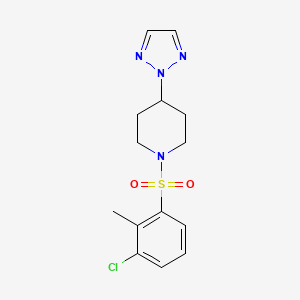
1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonylurea derivatives, including compounds similar to 1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea, often involves multi-step chemical reactions that require precise control over reaction conditions to ensure the desired selectivity and yield. Techniques such as the reaction of cyanomethylene compounds with sulfonyl chlorides under basic conditions can be employed to construct the sulfonylurea framework efficiently. One example includes the efficient synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, demonstrating the versatility of using sulfonyl compounds as key intermediates in organic synthesis (Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonylurea compounds is crucial for their reactivity and potential applications. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play a vital role in determining the molecular geometry, confirming the presence of the sulfonylurea moiety, and understanding the electronic environment of the molecule. Studies on similar sulfonyl-containing compounds have elucidated the importance of structural characterization in understanding the compound's reactivity and potential applications (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonylureas participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. They can undergo cycloaddition reactions, serve as intermediates in the synthesis of heterocycles, and partake in electrophile-induced cyclization reactions. For example, the cycloaddition reactions of sulfonyl compounds with arynes have been explored for the stereoselective synthesis of cyclic sulfoximines, showcasing the chemical versatility of the sulfonylurea group (Ye et al., 2014).
科学的研究の応用
Enantioselective Synthesis
A study by Tucker and Chesterson (1988) explored the resolution of a nonsteroidal antiandrogen closely related to the sulfonylurea structure, focusing on its enantiomeric separation and absolute configuration determination. This indicates potential applications in developing enantioselective synthesis methods for similar compounds (Tucker & Chesterson, 1988).
Protective Role in β-Cell Apoptosis
Kim et al. (2012) investigated the protective effects of Exendin-4 against sulfonylurea-induced β-cell apoptosis, highlighting the implications for diabetes treatment and the understanding of β-cell loss due to sulfonylurea treatment (Kim et al., 2012).
Mitochondrial Dysfunction and Cell Death Inhibition
A study by Lee et al. (2005) found that sulfonylurea glibenclamide could inhibit cell death and mitochondrial dysfunction, indicating potential therapeutic applications in conditions involving mitochondrial permeability and oxidative stress (Lee et al., 2005).
ATP-modulated K+ Channel Activity
Research by Schmid-Antomarchi et al. (1987) demonstrated the influence of sulfonylureas on ATP-modulated K+ channels in insulin-secreting cells, providing insights into the molecular mechanisms of diabetes drug action (Schmid-Antomarchi et al., 1987).
Coordination and Rearrangement in Metal Complexes
Bermejo et al. (2000) explored the coordination and rearrangement of compounds with a similar sulfonylurea structure in metal complexes, contributing to the understanding of metal-ligand interactions in coordination chemistry (Bermejo et al., 2000).
Insulin Secretion Stimulation
Proks et al. (2002) studied the mechanism by which sulfonylureas stimulate insulin secretion in pancreatic beta-cells, contributing to a better understanding of their role in diabetes management (Proks et al., 2002).
Epac2 Targeting by Sulfonylurea Drugs
Zhang et al. (2009) identified that sulfonylurea drugs directly interact with the cAMP sensor Epac2, broadening our understanding of the molecular pathways influenced by these drugs in diabetes treatment (Zhang et al., 2009).
作用機序
特性
IUPAC Name |
1-(2-cyanophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11-6-8-13(9-7-11)22(20,21)18-15(19)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVJAPQGCMSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanophenyl)-3-(4-methylphenyl)sulfonylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)
![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)
![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)
![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)
![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)